molecular formula C10H8BrN B129012 2-Bromo-3-(4-cyanophenyl)-1-propene CAS No. 148252-40-8

2-Bromo-3-(4-cyanophenyl)-1-propene

Cat. No. B129012
CAS RN: 148252-40-8
M. Wt: 222.08 g/mol
InChI Key: VYLJXFRHNXADQN-UHFFFAOYSA-N
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Description

2-Bromo-3-(4-cyanophenyl)-1-propene is an organic compound, also known as 2-bromo-3-(4-cyano-phenyl)-1-propene or this compound, with the chemical formula C9H7Br. It is a colorless, flammable liquid with a strong odor. It is used as a reagent in a variety of laboratory experiments, including the synthesis of other organic compounds, as a catalyst in organic reactions, and as a precursor in the production of pharmaceuticals and other products.

Scientific Research Applications

Copolymerization with Styrene

  • 2-Bromo-3-(4-cyanophenyl)-1-propene has been utilized in the preparation of novel trisubstituted ethylenes, specifically in ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates. These compounds have been copolymerized with styrene, leading to the formation of copolymers with distinct properties. The composition, structure, and decomposition behavior of these copolymers were extensively studied, providing valuable insights into their potential applications in materials science (Kharas et al., 2016).

Influence on Mesomorphic Properties

  • The compound has been a part of the study on the mesomorphic properties of bromo and cyano substituted diarylethanes. The research revealed how the bromo or cyano group, positioned in meta or para positions, affects the mesomorphic range and the clearing point. This is particularly relevant in the field of liquid crystal technology (Tinh, Zann, & Dubois, 1979).

Structural Analysis in Crystallography

  • A related compound, (E)-1-(2-Bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, has been analyzed in crystallography to understand its molecular structure, including dihedral angles and intermolecular interactions. Such studies are crucial for the development of new materials and understanding molecular interactions in solid states (Jasinski et al., 2010).

Reactivity Towards Electrophiles

  • The reactivity of compounds like 3-bromo-2-trimethylsilyl-1-propene towards various electrophiles has been explored. These studies contribute to synthetic chemistry, providing pathways for synthesizing functionally diverse compounds and intermediates for pharmaceuticals and materials science (Knockel & Normant, 1984).

Synthesis of Antimicrobial Agents

  • Research on the synthesis and characterization of substituted phenyl azetidines, starting with compounds like 2-(4-bromo phenyl) methyl cyanide, has highlighted the potential of these compounds in developing antimicrobial agents. This is significant in medicinal chemistry for designing new drugs and treatments (Doraswamy & Ramana, 2013).

Mechanism of Action

Target of Action

Similar compounds such as 2-bromo-4-cyanoacetophenone have been used in the synthesis of various bioactive compounds . The role of these targets can vary depending on the specific biochemical pathways they are involved in.

Mode of Action

It’s worth noting that similar compounds have been used in suzuki cross-coupling reactions . In these reactions, the compound interacts with its targets, leading to the formation of new bonds and the creation of new compounds.

Biochemical Pathways

It’s known that similar compounds can be involved in various chemical reactions, such as the suzuki cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bonding formation, which can lead to the synthesis of various organic compounds.

Result of Action

The compound’s involvement in reactions such as the suzuki cross-coupling could result in the synthesis of various bioactive compounds .

Action Environment

The action, efficacy, and stability of 2-Bromo-3-(4-cyanophenyl)-1-propene can be influenced by various environmental factors. These can include temperature, pH, and the presence of other compounds or catalysts. For example, the Suzuki cross-coupling reaction typically requires the presence of a palladium catalyst .

properties

IUPAC Name

4-(2-bromoprop-2-enyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-8(11)6-9-2-4-10(7-12)5-3-9/h2-5H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLJXFRHNXADQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=C(C=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435683
Record name 2-BROMO-3-(4-CYANOPHENYL)-1-PROPENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

148252-40-8
Record name 2-BROMO-3-(4-CYANOPHENYL)-1-PROPENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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